5-Bromo-2-methylbenzonitrile
Overview
Description
5-Bromo-2-methylbenzonitrile is a chemical compound with the molecular formula C8H6BrN . It is used in the field of chemistry as an intermediate in various reactions .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methylbenzonitrile consists of a benzene ring with a bromine atom and a methyl group attached to it, along with a nitrile group . The average mass of the molecule is 196.044 Da .Physical And Chemical Properties Analysis
5-Bromo-2-methylbenzonitrile is a solid at 20°C. It has a density of 1.5±0.1 g/cm3, a boiling point of 250.6±20.0 °C at 760 mmHg, and a flash point of 105.4±21.8 °C .Scientific Research Applications
Spectroscopic Investigations
5-Bromo-2-methylbenzonitrile and similar compounds have been subject to spectroscopic studies. For example, 4-Bromo-3-methylbenzonitrile has been examined using Density Functional Theory (DFT) for insights into its electronic structure and vibrational properties, which are essential for understanding its behavior in various applications (Shajikumar & Raman, 2018).
Synthesis and Industrial Application
Research includes the synthesis of derivatives, such as 5-Bromo-2-isobutoxybenzonitrile, which was synthesized with an overall yield of 47.7% and is noted for its suitability for industrial preparation due to mild reaction conditions and lower cost (Meng Fan-hao, 2012).
Non-Linear Optical Properties
Studies have also been conducted on derivatives like 5-Bromo-2-methoxybenzonitrile, focusing on their non-linear optical (NLO) properties, which are significant for applications in photonics and telecommunications (A. Kumar & R. Raman, 2017).
Herbicide Resistance and Environmental Impact
Research into related compounds such as bromoxynil, a phenolic herbicide, has included studies on herbicide resistance in transgenic plants, revealing strategies for improving crop resilience (D. Stalker et al., 1988). Additionally, the environmental photodecomposition of bromoxynil and its interaction with soil organic matter have been investigated, which is crucial for understanding its ecological impact (J. Kochany et al., 1990).
Photoreactivity and Photodegradation
The photochemistry of related compounds like 5-chloro-2-hydroxybenzonitrile in aqueous solutions has been studied, revealing insights into their photoreactivity and photodegradation processes, essential for environmental safety evaluations (Florent Bonnichon et al., 1999).
Anticancer Studies
Nitrile-functionalized N-heterocyclic carbene complexes, which include benzonitrile derivatives, have been synthesized and analyzed for potential applications in anticancer therapies (H. Z. Zulikha et al., 2014).
Safety And Hazards
5-Bromo-2-methylbenzonitrile is classified as Acute Tox. 4; H302, meaning it is harmful if swallowed . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-bromo-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVUTFDOGUGEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514551 | |
Record name | 5-Bromo-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylbenzonitrile | |
CAS RN |
156001-51-3 | |
Record name | 5-Bromo-2-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156001-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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